molecular formula C13H17N3O4S2 B468383 N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide CAS No. 712318-36-0

N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide

Cat. No.: B468383
CAS No.: 712318-36-0
M. Wt: 343.4g/mol
InChI Key: CJMADAJQMPNXQR-UHFFFAOYSA-N
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Description

N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide is a chemical compound with the molecular formula C13H17N3O4S2. It is known for its unique structure, which includes a morpholine ring, a sulfonyl group, and a carbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide typically involves the reaction of 4-(morpholin-4-ylsulfonyl)aniline with acetic anhydride and thiourea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and carbamothioyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide is unique due to the presence of both the morpholine ring and the carbamothioyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile reagent and therapeutic agent .

Properties

IUPAC Name

N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-10(17)14-13(21)15-11-2-4-12(5-3-11)22(18,19)16-6-8-20-9-7-16/h2-5H,6-9H2,1H3,(H2,14,15,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMADAJQMPNXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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